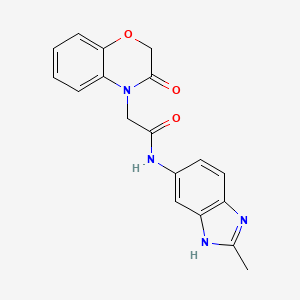![molecular formula C17H26N2O3S B4711447 1-[3-(4-isopropylphenyl)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4711447.png)
1-[3-(4-isopropylphenyl)propanoyl]-4-(methylsulfonyl)piperazine
説明
1-[3-(4-isopropylphenyl)propanoyl]-4-(methylsulfonyl)piperazine is a chemical compound with potential applications in scientific research. It is commonly referred to as IPPP and has been studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of IPPP involves its binding to the sigma-1 receptor. This binding results in the modulation of various physiological processes, including the release of neurotransmitters and the regulation of ion channels. Additionally, IPPP has been shown to have antioxidant properties, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
IPPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, as well as regulate the activity of ion channels such as the NMDA receptor. Additionally, IPPP has been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using IPPP in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, IPPP has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of using IPPP in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental conditions.
将来の方向性
There are several future directions for research on IPPP. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, further studies are needed to fully understand the mechanism of action of IPPP and its effects on various physiological processes. Finally, research is needed to develop more effective methods for administering IPPP in lab experiments, particularly in aqueous solutions.
科学的研究の応用
IPPP has been studied for its potential applications in scientific research. Specifically, it has been investigated for its ability to act as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of physiological processes, including pain perception, memory formation, and neuronal function. IPPP has been shown to bind to the sigma-1 receptor with high affinity, making it a potential tool for studying the role of this receptor in various physiological processes.
特性
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14(2)16-7-4-15(5-8-16)6-9-17(20)18-10-12-19(13-11-18)23(3,21)22/h4-5,7-8,14H,6,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWQRUGSGIZFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1-adamantyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4711381.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4711390.png)
![9-ethyl-3-[(4-ethyl-1-piperazinyl)methyl]-9H-carbazole](/img/structure/B4711397.png)

![2-methyl-3-phenyl-5-[(2-pyrimidinylthio)methyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4711411.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyanoacrylamide](/img/structure/B4711412.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4711430.png)

![N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4711443.png)


![N-(4-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B4711465.png)
![(3aR,7aS)-2-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4711467.png)